molecular formula C22H24N4O3 B2730968 4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251565-97-5

4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No. B2730968
CAS RN: 1251565-97-5
M. Wt: 392.459
InChI Key: HHPCJIVKVNKPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also has an amino group attached to the dihydrobenzodioxin ring, suggesting it could participate in various chemical reactions involving nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydrobenzodioxin ring and the amino group would likely have a significant impact on its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amino group could participate in reactions such as acid-base reactions, while the dihydrobenzodioxin ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar dihydrobenzodioxin ring could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their cytotoxic activities. These compounds, including ones with similar structures to the queried chemical, exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC). Some compounds achieved IC50 values below 10 nM, demonstrating significant potency. Notably, a derivative was found curative against subcutaneous colon 38 tumors in mice at low doses, highlighting the potential for antitumor applications (Deady et al., 2005).

Novel Annulated Products

The compound has been part of studies involving novel heterocyclic systems. For instance, a reaction leading to the creation of new heterocyclic systems like 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one demonstrated typical pyrrole-type reactivity. Such studies contribute to the exploration of new pharmacophores and their potential biological activities (Deady & Devine, 2006).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to use appropriate safety measures when working with any chemical compound .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use in medicine or other fields .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-4-26(5-2)22(27)17-13-23-21-16(8-6-14(3)24-21)20(17)25-15-7-9-18-19(12-15)29-11-10-28-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPCJIVKVNKPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.